5-Triphenylmethoxy-1-octyne

描述

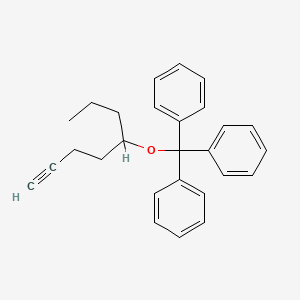

5-Triphenylmethoxy-1-octyne is a specialized alkyne derivative featuring a triphenylmethoxy (trityl ether) group at the 5-position of an octyne backbone. This compound is primarily utilized in organic synthesis as a protective group for alcohols, leveraging the steric bulk of the trityl group to shield hydroxyl functionalities during multi-step reactions. The alkyne moiety provides reactivity for further functionalization, such as in click chemistry or Sonogashira couplings. Its stability under basic and mildly acidic conditions makes it a preferred choice in oligonucleotide and polymer synthesis .

属性

CAS 编号 |

57113-73-2 |

|---|---|

分子式 |

C27H28O |

分子量 |

368.5 g/mol |

IUPAC 名称 |

[oct-7-yn-4-yloxy(diphenyl)methyl]benzene |

InChI |

InChI=1S/C27H28O/c1-3-5-22-26(15-4-2)28-27(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h1,6-14,16-21,26H,4-5,15,22H2,2H3 |

InChI 键 |

POEXBGFTPJICBP-UHFFFAOYSA-N |

规范 SMILES |

CCCC(CCC#C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Key Findings :

- The triphenylmethoxy group in this compound offers superior stability under mildly acidic conditions compared to TBDMS or MOM groups, making it ideal for reactions requiring prolonged acid exposure .

- However, its bulkiness can hinder reaction kinetics in sterically sensitive environments, unlike the smaller TBDMS group .

Reactivity in Cross-Coupling Reactions

| Compound | Alkyne Position | Reaction Rate (Sonogashira Coupling) | Byproduct Formation |

|---|---|---|---|

| This compound | Terminal | Moderate (steric hindrance) | Low |

| 1-Octyne | Terminal | High | High (homocoupling) |

| 5-Benzyloxy-1-octyne | Terminal | High | Moderate |

Key Findings :

- The trityl group in this compound reduces reaction rates in Sonogashira couplings due to steric effects but minimizes undesired homocoupling byproducts .

- In contrast, unprotected 1-octyne exhibits rapid reactivity but requires careful stoichiometric control to avoid dimerization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。